Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-
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Overview
Description
Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- is an organosulfur compound with the chemical formula C19H44N2SSi2. It is a derivative of thiourea, where the hydrogen atoms are replaced by triethylsilylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- typically involves the reaction of thiourea with triethylsilylpropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms in thiourea with triethylsilylpropyl groups .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The triethylsilylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of triethylsilyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with the formula SC(NH2)2, lacks the triethylsilylpropyl groups.
N,N’-bis[3-(triethoxysilyl)propyl]thiourea: A similar compound with triethoxysilyl groups instead of triethylsilyl groups
Properties
CAS No. |
72397-93-4 |
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Molecular Formula |
C19H44N2SSi2 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1,3-bis(3-triethylsilylpropyl)thiourea |
InChI |
InChI=1S/C19H44N2SSi2/c1-7-23(8-2,9-3)17-13-15-20-19(22)21-16-14-18-24(10-4,11-5)12-6/h7-18H2,1-6H3,(H2,20,21,22) |
InChI Key |
DSJZBINCXZNIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNC(=S)NCCC[Si](CC)(CC)CC |
Origin of Product |
United States |
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